![molecular formula C13H21N3O2 B1397240 Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate CAS No. 1220035-46-0](/img/structure/B1397240.png)
Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate
Overview
Description
Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of diblock copolymers . For instance, the synthesis of poly [2-(dimethylamino)ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) was achieved via RAFT . The copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene was shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 2-(Dimethylamino)ethyl methacrylate has a molecular weight of 157.21, a refractive index of 1.439, a boiling point of 182-192 °C, and a density of 0.933 g/mL at 25 °C .Scientific Research Applications
Supramolecular Structures
Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate and its derivatives play a significant role in the study of supramolecular structures. The research by Portilla et al. (2007) elucidates how molecules of related compounds are linked through hydrogen bonds, forming intricate structures such as chains and sheets, showcasing the compound's role in understanding molecular interactions and assembly processes (Portilla et al., 2007).
Synthesis Optimization and Industrial Application
The work by Fang Qiao-yun (2012) highlights the significance of this compound in industrial applications. The study focuses on optimizing the synthesis technology of a related compound, demonstrating its stability, simplicity, high yield, and potential for large-scale production (Fang Qiao-yun, 2012).
Polymerization in Dental Adhesives
In the field of dentistry, this compound is studied for its role in the spontaneous polymerization of aqueous acidic dental adhesive systems. Bai et al. (2013) explored how various bases can activate this polymerization, emphasizing the compound's contribution to developing effective dental adhesives (Bai et al., 2013).
Optical Nonlinear Properties
The compound and its derivatives are also instrumental in studying optical nonlinear properties. Abdullmajed et al. (2021) synthesized two Schiff base compounds derived from ethyl-4-amino benzoate and investigated their nonlinear refractive index and optical limiting properties, suggesting potential applications in optical devices (Abdullmajed et al., 2021).
Mechanism of Action
Mode of Action
It is known that the compound is used as a photo-initiator . Photo-initiators are compounds that produce reactive species when exposed to light, initiating a polymerization process .
Result of Action
As a photo-initiator, it is likely involved in the initiation of polymerization processes when exposed to light .
Safety and Hazards
properties
IUPAC Name |
ethyl 3-amino-4-[2-(dimethylamino)ethylamino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-4-18-13(17)10-5-6-12(11(14)9-10)15-7-8-16(2)3/h5-6,9,15H,4,7-8,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRORXLMYOVOGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCCN(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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